N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide
Overview
Description
“N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide” is a derivative of benzimidazole . Benzimidazole derivatives have been found to exhibit significant biological activities, including analgesic effects . They have been studied for their potential therapeutic applications in conditions such as morphine-induced paradoxical pain .
Scientific Research Applications
Synthesis and Characterization
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide and its derivatives have been extensively studied for their synthesis and characterization. For instance, Rouifi et al. (2020) explored the synthesis and characterization of various benzimidazole derivatives, including their inhibitory properties on carbon steel corrosion in acidic solutions. The study combined theoretical and experimental approaches to understand these properties (Rouifi et al., 2020).
Antimicrobial and Cytotoxicity Studies
Several studies have investigated the antimicrobial and cytotoxic activities of N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide derivatives. Mansour and Abdel-Ghani (2015) synthesized Pd(II) and Pt(II) complexes of benzimidazole derivatives, testing their cytotoxic activities against various cell lines and their antibacterial activity against a range of bacteria (Mansour & Abdel-Ghani, 2015). Additionally, Ghani and Mansour (2012) conducted structural studies on similar compounds, revealing significant biological activity through the inhibition of bacterial metabolic growth (Ghani & Mansour, 2012).
Application in Cancer Research
The potential application in cancer research is evident in the synthesis of benzimidazole derivatives for anticancer evaluation. Salahuddin et al. (2014) synthesized oxadiazole derivatives from benzimidazole and evaluated their in vitro anticancer activity against various cell lines (Salahuddin et al., 2014).
Inhibition of Corrosion
The application in corrosion inhibition has been a significant area of research. The study by Rouifi et al. (2020) mentioned earlier provides insights into how these compounds can act as inhibitors for carbon steel in corrosive environments, highlighting their practical applications in industrial settings.
Chemical Synthesis and Drug Development
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide derivatives have been synthesized for potential use in drug development. Mobinikhaledi et al. (2010) demonstrated the treatment of 2-aminobenzimidazole with chloroacetyl chloride, leading to the synthesis of various benzimidazolyl thioxoacetamide derivatives (Mobinikhaledi et al., 2010).
Future Directions
Benzimidazole derivatives, such as “N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide”, have shown promise in various therapeutic applications . Future research could focus on further exploring these potential applications, optimizing the synthesis methods, and conducting detailed safety and efficacy studies.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-5-10(15)12-6-9-13-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUOLKZKPRUMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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